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Deoxycytidylyl-(3'-5')-deoxyguanosine - 52474-59-6

Deoxycytidylyl-(3'-5')-deoxyguanosine

Catalog Number: EVT-10909501
CAS Number: 52474-59-6
Molecular Formula: C19H25N8O10P
Molecular Weight: 556.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deoxycytidylyl-(3'-5')-deoxyguanosine is a dinucleotide that consists of two nucleosides: deoxycytidine and deoxyguanosine, linked together by a 3'-5' phosphodiester bond. This compound plays a crucial role in the structure and function of nucleic acids, serving as a building block for DNA and involved in various biochemical processes such as cellular signaling and energy metabolism.

Source

Deoxycytidylyl-(3'-5')-deoxyguanosine can be synthesized through various chemical methods, typically involving the manipulation of nucleotide precursors. It is not commonly found in nature but can be produced in laboratory settings for research purposes.

Classification

This compound falls under the category of nucleotides and is specifically classified as a dinucleotide due to its structure comprising two nucleotide units. It is also categorized as a phosphodiester, given its phosphate linkage between the two sugars.

Synthesis Analysis

Methods

The synthesis of deoxycytidylyl-(3'-5')-deoxyguanosine typically involves several key steps:

  1. Protection of Functional Groups: The hydroxyl groups on the sugar moieties are often protected to prevent unwanted reactions during synthesis.
  2. Phosphorylation: The protected nucleosides are phosphorylated to form nucleotide derivatives.
  3. Coupling Reaction: The two nucleotide derivatives are coupled using phosphoramidite chemistry, which allows for the formation of the 3'-5' phosphodiester bond.
  4. Deprotection: Finally, the protecting groups are removed to yield the final product.

Technical details may vary based on specific protocols used in laboratories, but typical yields for these syntheses can range from 30% to 60% depending on the method employed .

Molecular Structure Analysis

Structure

The molecular structure of deoxycytidylyl-(3'-5')-deoxyguanosine features:

  • Backbone: A sugar-phosphate backbone formed by ribose sugars linked by phosphodiester bonds.
  • Base Pairing: The bases (deoxycytidine and deoxyguanosine) can participate in hydrogen bonding, contributing to the stability of nucleic acid structures.

Data

The molecular formula for deoxycytidylyl-(3'-5')-deoxyguanosine is C10H14N4O6PC_{10}H_{14}N_4O_6P, with a molecular weight of approximately 318.23 g/mol. The compound exhibits specific NMR and crystallographic data that provide insights into its conformational properties and interactions in solution .

Chemical Reactions Analysis

Reactions

Deoxycytidylyl-(3'-5')-deoxyguanosine participates in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the phosphodiester bond can hydrolyze, resulting in the release of individual nucleotides.
  2. Phosphorylation: It can be phosphorylated further to form triphosphate derivatives, which are essential for various biochemical pathways.
  3. Base Pairing: In biological systems, it can engage in base pairing with complementary nucleotides, forming stable double-stranded structures.

Technical details regarding these reactions involve specific conditions such as pH, temperature, and concentration of reactants .

Mechanism of Action

Process

The mechanism of action for deoxycytidylyl-(3'-5')-deoxyguanosine primarily involves its role in nucleic acid synthesis and function:

  1. Incorporation into DNA: During DNA replication, it serves as a substrate for DNA polymerases, facilitating the elongation of the DNA strand.
  2. Signaling Molecule: It may also function as a signaling molecule within cells, influencing various metabolic pathways.

Data from studies indicate that modifications to this compound can affect its incorporation efficiency and biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under neutral pH but can be hydrolyzed under extreme conditions.
  • Melting Point: Specific melting points vary based on purity and formulation but typically fall within a range conducive to laboratory handling.

Relevant data from spectroscopic analyses (NMR, UV-Vis) provide insights into its structural characteristics and stability profiles .

Applications

Scientific Uses

Deoxycytidylyl-(3'-5')-deoxyguanosine has several applications in scientific research:

  1. Molecular Biology: Used as a building block in oligonucleotide synthesis for gene cloning and sequencing.
  2. Diagnostics: Employed in assays for detecting specific nucleic acid sequences.
  3. Therapeutics: Investigated for potential use in gene therapy approaches due to its role in DNA synthesis.
Immunomodulatory Mechanisms of Deoxycytidylyl-(3'-5')-deoxyguanosine in Innate Immunity

Role in TLR9-Mediated Signaling Pathways

TLR9 serves as the primary sensor for unmethylated CpG motifs in vertebrate immune cells. Unlike surface-expressed TLRs (e.g., TLR4), TLR9 resides intracellularly within endosomal compartments, where it encounters microbial DNA internalized via phagocytosis or receptor-mediated endocytosis [2]. Structural studies reveal that TLR9 activation requires dimerization triggered by CpG-DNA binding, with the 5'-xCx motif (where "x" denotes any nucleotide) being indispensable for efficient receptor engagement. Notably, CpG positioning near the 5'-end (e.g., 5'-GTCGTT-3' in humans) maximizes TLR9 activation compared to centrally or 3'-located motifs [8].

Following ligand binding, TLR9 recruits the adaptor protein myeloid differentiation primary response 88 (MyD88) via homotypic Toll/interleukin-1 receptor (TIR) domain interactions. MyD88 nucleates a signaling complex termed the myddosome, sequentially activating interleukin-1 receptor-associated kinases (IRAK-4, IRAK-1) and tumor necrosis factor receptor-associated factor 6 (TRAF6). This cascade culminates in:

  • NF-κB translocation: TRAF6 activates the IκB kinase (IKK) complex, leading to IκB degradation and nuclear translocation of NF-κB. This transcription factor drives pro-inflammatory cytokine genes (e.g., TNF-α, IL-6, IL-12) and upregulates co-stimulatory molecules (CD80/CD86) on antigen-presenting cells [1] [2].
  • MAPK/AP-1 activation: Parallel signaling through mitogen-activated protein kinases (MAPKs) activates transcription factor AP-1, synergizing with NF-κB for cytokine induction [2].
  • IRF7 recruitment (in pDCs): A specialized MyD88 complex containing IRAK1, TRAF6, and interferon regulatory factor 7 (IRF7) forms in plasmacytoid dendritic cells, enabling robust type I interferon production [2] [6].

Genetic polymorphisms in TLR9 (e.g., rs5743836) can dysregulate this pathway. The C/C genotype at this locus correlates with impaired cytokine responses to CpG DNA and increased susceptibility to infections and chronic obstructive pulmonary disease (COPD) exacerbations, underscoring the pathway's clinical relevance [5].

Differential Cytokine Induction Profiles Across CpG Oligonucleotide Classes (A, B, C)

Synthetic CpG oligodeoxynucleotides (ODNs) are categorized into three structural classes (A, B, C) based on sequence motifs, backbone chemistry, and secondary structures. Each class elicits distinct cytokine profiles and immune cell activation patterns due to differential TLR9 engagement kinetics and downstream signaling [3].

Table 1: Structural and Functional Characteristics of CpG ODN Classes

ClassRepresentative SequenceBackboneSecondary StructurePrimary Cell TargetsDominant Immune Effects
A (D-type)5'-GGGGACGATCGTCGGGGG-3' (*=phosphorothioate)Mixed phosphodiester/phosphorothioateMultimeric G-tetradsPlasmacytoid DCs (pDCs)Potent IFN-α/β; Moderate APC maturation; Weak B-cell activation
B (K-type)5'-TGACTGTGAACGTTCGAGATGA-3'Fully phosphorothioateLinearB cells, Monocytes, cDCsStrong B-cell proliferation; Moderate IL-6/IL-12; Weak IFN-α
C5'-TCGTCGTTTTCGGCGCGCCG-3'Fully phosphorothioatePartially self-complementarypDCs, B cells, cDCsCombined A/B effects: Strong IFN-α + B-cell activation + APC maturation

Key Functional Differences:

  • CpG-A ODNs: Form higher-order structures (e.g., nanoforms) that prolong endosomal retention, enabling sustained IRF7 activation and IFN-α/β secretion (>1000 pg/mL in rhesus PBMCs). They weakly activate B cells due to rapid clearance from the endosomal compartment [3].
  • CpG-B ODNs: Linear phosphorothioate backbones enhance nuclease resistance and promote rapid TLR9 engagement in B cells and conventional dendritic cells (cDCs). This induces robust pro-inflammatory cytokines (IL-6, TNF-α) and B-cell proliferation but minimal IFN-α (<100 pg/mL) [3] [8].
  • CpG-C ODNs: Incorporate a 5'-TCGTT motif optimized for human TLR9 and self-complementary 3' sequences enabling partial duplex formation. They bridge A- and B-class activities, inducing high IFN-α (comparable to CpG-A) alongside potent B-cell stimulation and APC maturation [3].

Cytokine induction is dose-dependent but class-specific: CpG-A shows increasing IFN-α with higher doses (1–10 μM), whereas CpG-B exhibits paradoxical suppression of IFN-α at elevated concentrations due to inhibitory signaling pathways [3].

Table 2: Cytokine Signatures Induced by CpG ODN Classes in Human Immune Cells

Cytokine/ChemokineCpG-ACpG-BCpG-CPrimary Producing Cells
IFN-α++++ (High)+ (Low)+++ (Moderate-High)pDCs
IL-6+++++++++Monocytes, cDCs
IL-12++++++cDCs, Macrophages
TNF-α+++++++++Monocytes, Macrophages
IP-10 (CXCL10)++++++++pDCs, Monocytes

Interferon-α/β Response Dynamics in Plasmacytoid Dendritic Cells

Plasmacytoid dendritic cells (pDCs) are the principal producers of interferon-α/β (IFN-α/β) in response to CpG-DNA, secreting 100–1000-fold more IFN-α than other cell types [6]. This specialization stems from constitutive expression of IRF7 and TLR9, coupled with unique endosomal trafficking mechanisms:

  • TLR9 Trafficking: Resting pDCs sequester TLR9 in the endoplasmic reticulum. Upon CpG-DNA uptake, UNC93B1 mediates translocation to endolysosomes, where acidic pH facilitates CpG-DNA binding and TLR9 dimerization [2].
  • IRF7 Activation: Unlike other DC subsets, pDCs express high basal levels of IRF7. CpG-A/C engagement recruits MyD88-IRAK1-TRAF6 complexes that phosphorylate IRF7, triggering its nuclear translocation and IFN gene transcription (e.g., IFNA, IFNB) [2] [6].
  • Sustained Signaling: The G-tetrad structures of CpG-A ODNs resist degradation and prolong endosomal retention, enabling hours-long IRF7 activation and IFN-α secretion (peaking at 18–24h post-stimulation) [3] [6].

Table 3: Interferon Response Dynamics in pDCs Stimulated by CpG Classes

ParameterCpG-ACpG-BCpG-CMechanistic Basis
IFN-α Peak Time18–24 h6–8 h (low amplitude)12–18 hProlonged endosomal retention of CpG-A/C
IFN-α Magnitude>1000 pg/mL<100 pg/mL500–1000 pg/mLOptimal IRF7 activation by CpG-A
Duration>48 h<24 h24–48 hStability of nanoaggregate structures (CpG-A)
Key Induced GenesMX1, ISG15, OAS1MinimalMX1, ISG15IRF7-mediated ISG transcription

Notably, IFN-α/β production exhibits epigenetic regulation. In BCG-vaccinated individuals, lactate generated during immune cell glycolysis induces histone lactylation, modifying chromatin architecture to sustain IFN-related gene expression for ≥3 months ("trained immunity") [10]. This metabolic-epigenetic crosstalk underscores the long-term immunomodulatory potential of CpG-mediated pDC activation.

Concluding Remarks

Deoxycytidylyl-(3'-5')-deoxyguanosine serves as a critical molecular beacon for innate immune activation via TLR9. Its immunomodulatory effects are exquisitely tunable through structural modifications—evident in the divergent cytokine profiles of CpG ODN classes—and cell-type-specific, particularly in interferon-specialized pDCs. Understanding these mechanisms provides a foundation for harnessing CpG motifs in vaccine adjuvants and immunotherapies, where precise control over innate immune polarization is essential. Future research should elucidate how CpG-TLR9 signaling integrates with metabolic and epigenetic networks to orchestrate sustained immune memory.

Properties

CAS Number

52474-59-6

Product Name

Deoxycytidylyl-(3'-5')-deoxyguanosine

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C19H25N8O10P

Molecular Weight

556.4 g/mol

InChI

InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30)

InChI Key

OBCJQWSXSLYWHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O

Isomeric SMILES

C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O

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